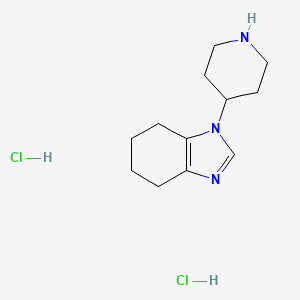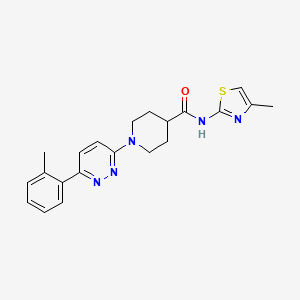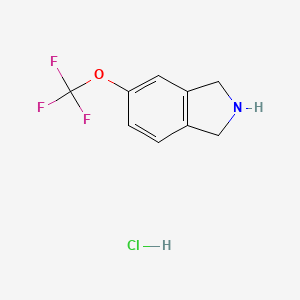
2-(Azidomethyl)-1,1-difluorocyclopentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used .Molecular Structure Analysis
This could involve techniques such as X-ray crystallography or NMR spectroscopy to determine the compound’s structure .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, possibly including mechanisms .Physical And Chemical Properties Analysis
This would include properties such as melting point, boiling point, solubility, and reactivity .科学的研究の応用
Synthesis of 1H-[1,2,3]-Triazoles
One significant application of azides, including structures similar to 2-(Azidomethyl)-1,1-difluorocyclopentane, is in the synthesis of 1H-[1,2,3]-triazoles through copper(I)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes. This method allows for the regiospecific addition of azides to alkynes, resulting in 1,4-substituted [1,2,3]-triazoles. These triazoles have various applications, from pharmaceuticals to materials science, due to their unique structural and electronic properties. The compatibility of this cycloaddition with solid-phase peptide synthesis underscores the method's utility in synthesizing peptide derivatives with triazole functionalities, expanding the toolbox for peptide and protein engineering (Tornøe, Christensen, & Meldal, 2002).
Material Science and Polymer Synthesis
In material science and polymer synthesis, the reactivity of azides, akin to this compound, has been utilized in the development of novel polymers. For instance, matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) has been employed to characterize primary amine end-functionalized polystyrene and poly(methyl methacrylate) synthesized via living anionic polymerization techniques. This highlights the role of azide-functionalized compounds in creating polymers with specific end-group functionalities, which can lead to materials with tailored physical, chemical, and biological properties (Ji, Sakellariou, & Mays, 2007).
Energetic Materials and Propellants
Another intriguing application is in the domain of energetic materials and propellants, where azide compounds serve as precursors or components due to their high nitrogen content, which is desirable for generating energetic reactions. The development of energetic additives for propellants, including azide binders and plasticizers, demonstrates the utility of azides in enhancing the performance and safety of solid propellants and explosives. Such research not only advances the design of more efficient propellant systems but also contributes to the understanding of the behavior of azides under various conditions, which is crucial for the safe handling and storage of these materials (Ou, Chen, Yan, Jia, Li, & Dong, 1995).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(azidomethyl)-1,1-difluorocyclopentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N3/c7-6(8)3-1-2-5(6)4-10-11-9/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPPXNQEVQIMNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)(F)F)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2682028.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2682029.png)
![N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide](/img/structure/B2682031.png)

![(1S,2S)-1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B2682035.png)
![(5-Fluoropyridin-3-yl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2682038.png)



![N-[(3-Pyridin-4-ylphenyl)methyl]but-2-ynamide](/img/structure/B2682043.png)
![[(1S,2R,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]heptanyl]methanamine;hydrochloride](/img/structure/B2682045.png)

![N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2682048.png)
![(E)-1-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2682049.png)